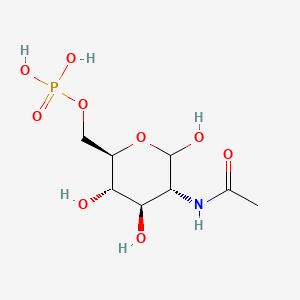

N-Acetyl-D-glucosamine 6-phosphate

Overview

Description

N-acetyl-D-glucosamine-6-phosphate is a derivative of glucosamine, an amino sugar that plays a crucial role in the metabolism of amino sugars. It is an intermediate in the biosynthesis of amino-sugar-nucleotides and is involved in various metabolic pathways in both prokaryotic and eukaryotic organisms . This compound is essential for the assimilation of N-acetylglucosamine, a monomer of chitin, which is a major component of the exoskeletons of arthropods and the cell walls of fungi .

Scientific Research Applications

N-acetyl-D-glucosamine-6-phosphate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) primarily targets the enzyme N-acetylglucosamine-6-phosphate deacetylase (NagA) . NagA is involved in the metabolism of amino sugars and is essential for the assimilation of GlcNAc . It plays a pivotal role in the normal growth and development of organisms .

Mode of Action

GlcNAc-6P interacts with its target NagA, triggering the formation of the peptidoglycan precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) and subsequently re-activating the peptidoglycan biosynthesis process . This interaction renders the organism susceptible to β-lactam antibiotics . The activation of glycolysis by-products of GlcNAc catabolism also drives the re-sensitization process .

Biochemical Pathways

GlcNAc-6P is synthesized through the hexosamine biosynthesis pathway (HBP) . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize UDP-GlcNAc . The HBP is highly conserved across organisms and is exquisitely regulated to maintain the homeostasis of UDP-GlcNAc content .

Pharmacokinetics

It is known that the compound is involved in glycoprotein metabolism . It is converted from endogenous N-acetylglucosamine (GlcNAc), a major component of complex carbohydrates, into GlcNAc 6-phosphate .

Result of Action

The action of GlcNAc-6P results in the re-sensitization of antibiotic-tolerant populations of bacteria to antibiotics . It also triggers the formation of the peptidoglycan precursor UDP-GlcNAc, which subsequently re-activates the peptidoglycan biosynthesis process . This makes the organism susceptible to β-lactam antibiotics .

Action Environment

The action of GlcNAc-6P is influenced by environmental factors such as nutrient availability . For instance, the presence of GlcNAc as a carbon source is required for the growth and survival of certain bacteria .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

N-Acetyl-D-glucosamine 6-phosphate is involved in several biochemical reactions. It is synthesized from N-acetyl-D-glucosamine by the enzyme N-acetyl-D-glucosamine kinase . This compound can be converted into glucosamine 6-phosphate and acetic acid by the enzyme putative N-acetylglucosamine-6-phosphate deacetylase . Additionally, this compound interacts with various enzymes, including glucosamine-6-phosphate isomerase and glucosamine-6-phosphate deaminase . These interactions are crucial for the regulation of metabolic pathways and the maintenance of cellular homeostasis.

Cellular Effects

This compound influences various cellular processes. It plays a significant role in protein glycosylation, glycolipid synthesis, and the formation of glycosaminoglycans . These processes are essential for maintaining cell structure, signaling, and metabolism. The compound also affects cell signaling pathways by modulating the levels of uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), which is a key regulator of protein glycosylation . Alterations in the levels of this compound can impact gene expression and cellular metabolism, leading to various physiological effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific enzymes and biomolecules. The compound binds to enzymes such as glucosamine-6-phosphate isomerase and glucosamine-6-phosphate deaminase, facilitating their catalytic activities . These interactions result in the conversion of this compound into other metabolites, which are essential for cellular functions. Additionally, the compound can modulate enzyme activities through allosteric regulation, influencing metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of specific enzymes . Long-term studies have shown that this compound can impact cellular functions, such as protein glycosylation and metabolic regulation, over extended periods . These temporal effects are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can enhance cellular functions, such as protein glycosylation and metabolic regulation . High doses may lead to toxic or adverse effects, including disruptions in cellular homeostasis and metabolic imbalances . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety in clinical applications.

Metabolic Pathways

This compound is involved in the hexosamine biosynthesis pathway, which utilizes substrates such as fructose-6-phosphate, glutamine, acetyl-CoA, and uridine triphosphate (UTP) to synthesize UDP-GlcNAc . This pathway is crucial for the production of glycoproteins, glycolipids, and glycosaminoglycans, which are essential for cellular functions . The compound interacts with various enzymes, including glucosamine-6-phosphate isomerase and glucosamine-6-phosphate deaminase, to regulate metabolic flux and maintain cellular homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound in various cellular compartments, including the cytoplasm and endoplasmic reticulum . The distribution of this compound is essential for its role in protein glycosylation and metabolic regulation.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and endoplasmic reticulum . This localization is crucial for its activity and function in protein glycosylation and metabolic regulation. The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its proper function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-acetyl-D-glucosamine-6-phosphate can be synthesized through the phosphorylation of N-acetyl-D-glucosamine using specific kinases. The reaction typically involves the use of adenosine triphosphate (ATP) as a phosphate donor and is catalyzed by N-acetylglucosamine kinase .

Industrial Production Methods: Industrial production of N-acetyl-D-glucosamine-6-phosphate often involves microbial fermentation processes. Specific strains of bacteria or yeast that possess the necessary enzymatic machinery are cultured in media containing N-acetyl-D-glucosamine. The compound is then extracted and purified from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: N-acetyl-D-glucosamine-6-phosphate undergoes several types of chemical reactions, including:

Deacetylation: Catalyzed by N-acetylglucosamine-6-phosphate deacetylase, resulting in the formation of glucosamine-6-phosphate and acetate.

Isomerization: Catalyzed by glucosamine-6-phosphate isomerase, converting glucosamine-6-phosphate to fructose-6-phosphate.

Common Reagents and Conditions:

Deacetylation: Requires the enzyme N-acetylglucosamine-6-phosphate deacetylase and water as a reactant.

Isomerization: Requires the enzyme glucosamine-6-phosphate isomerase.

Major Products:

Deacetylation: Produces glucosamine-6-phosphate and acetate.

Isomerization: Produces fructose-6-phosphate and ammonium ion.

Comparison with Similar Compounds

Glucosamine-6-phosphate: A direct product of the deacetylation of N-acetyl-D-glucosamine-6-phosphate.

Fructose-6-phosphate: A product of the isomerization of glucosamine-6-phosphate.

N-acetylglucosamine: The parent compound from which N-acetyl-D-glucosamine-6-phosphate is derived.

Uniqueness: N-acetyl-D-glucosamine-6-phosphate is unique due to its role as an intermediate in the biosynthesis of amino-sugar-nucleotides and its involvement in multiple metabolic pathways. Its ability to undergo deacetylation and isomerization reactions makes it a versatile compound in biochemical research .

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5-,6-,7-,8?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGMHAYQAZFZDJ-RTRLPJTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101161941 | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 6-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-D-Glucosamine 6-Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18191-20-3 | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 6-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18191-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 6-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetyl-D-Glucosamine 6-Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2',5'-Dibutoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3067776.png)

![[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde](/img/structure/B3067778.png)

![10,16-Bis(3,5-diphenylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B3067790.png)

![(11AS)-12-hydroxy-1,10-dimesityl-4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067844.png)

![5',5''''-(Naphthalene-1,4-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))](/img/structure/B3067852.png)

![(1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3067871.png)